molecular formula C7H14O B102604 1,2-Dimethylcyclopentanol CAS No. 19550-45-9

1,2-Dimethylcyclopentanol

Cat. No. B102604
CAS RN: 19550-45-9
M. Wt: 114.19 g/mol
InChI Key: NLNMBQJPOSCBCN-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopentanol is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthetic methods can be inferred from the research on similar cyclopentane derivatives. The compound likely possesses a cyclopentane ring with two methyl groups attached to adjacent carbon atoms and a hydroxyl group.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including diastereoselective conjugate additions, enolate alkylations, and intramolecular hydrosilylation reactions . For example, the synthesis of polyols from 1-oxa-2,2-(dimesityl)silacyclopentane acetals involves a fluoride-catalyzed intramolecular reaction . Similarly, the synthesis of dimethyl dl-3-ethyl-4-methyl-1,2-cyclopentanedicarboxylates involves the preparation of stereoisomers and their separation . These methods could potentially be adapted for the synthesis of 1,2-dimethylcyclopentanol by modifying the functional groups and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives, such as trans-1,2-dimethylcyclopentane, has been studied using gas-phase electron diffraction, revealing pseudorotational motion and a flat minimum at the diequatorial form . This information suggests that 1,2-dimethylcyclopentanol would also exhibit conformational flexibility, with possible preference for certain conformers due to the presence of the hydroxyl group.

Chemical Reactions Analysis

The chemical reactions of cyclopentane derivatives can be complex. For instance, the oxidation of 1,4-dimethylcyclohexane leads to various products, including 1,4-dimethylcyclohexanol . By analogy, 1,2-dimethylcyclopentanol could undergo oxidation reactions to yield ketones or other oxidized products. The presence of the hydroxyl group would also make it a candidate for reactions typical of alcohols, such as esterification or dehydration.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1,2-dimethylcyclopentanol are not directly reported, related compounds provide some insights. The presence of substituents on the cyclopentane ring can influence boiling points, solubility, and reactivity . The hydroxyl group in 1,2-dimethylcyclopentanol would contribute to its polarity, potentially increasing its solubility in polar solvents compared to its non-hydroxylated counterparts. Additionally, the steric effects of the methyl groups could affect the compound's reactivity and interaction with other molecules.

Scientific Research Applications

Neuroprotective Effects

  • Memantine and Neuroprotection: Memantine, a derivative of 1,2-dimethylcyclopentanol, has been studied for its neuroprotective effects. It has shown promise in protecting neurons against hypoxic or ischemic damage in both in vivo rat models and in vitro cultured neurons. This neuroprotection is comparable to that produced by other NMDA antagonists (Seif el Nasr et al., 1990).

Chemical Synthesis and Characterization

  • Cyclogermanes Synthesis: Research includes the synthesis of dimethyl-1,2 germacyclopentanes, a class of compounds related to 1,2-dimethylcyclopentanol, which are obtained through stereoselective reactions. These compounds have shown potential in stereospecific reactions with Grignard reagents (Dubac et al., 1979).

Molecular Structure Analysis

  • Molecular Structure Studies: Research on the molecular structure and pseudorotational motion of trans-1,2-dimethylcyclopentane, a related compound, has been conducted using gas-phase electron diffraction. This study provides insights into the molecular dynamics and conformational compositions of these molecules (Shen et al., 1991).

Biochemical Research

  • Metabolic Changes Evaluation: In a study involving 1,2-dimethylhydrazine, a compound structurally related to 1,2-dimethylcyclopentanol, blood analyses were used to evaluate metabolic changes in rats. This research helps in understanding the biochemical impact of similar compounds on animal models (Southern & Schiller, 1981).

Pharmacological Impact

  • Dopamine Receptor Activation: An amantadine derivative, 1,3-dimethyl-5-aminoadamantan, has been studied for its effects on motor activity and dopamine receptor activation in the central nervous system. This research contributes to understanding the pharmacological effects of structurally related compounds (Svensson, 1973).

Safety And Hazards

The safety and hazards of 1,2-Dimethylcyclopentanol are indicated by the GHS02 and GHS07 pictograms . The compound has hazard statements H226, H315, H319, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

1,2-dimethylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-4-3-5-7(6,2)8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNMBQJPOSCBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338815
Record name 1,2-Dimethylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylcyclopentanol

CAS RN

19550-45-9
Record name 1,2-Dimethylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethylcyclopentan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
G De Petris, P Giacomello, T Picotti… - Journal of the …, 1986 - ACS Publications
The pinacol rearrangement of cis-and trans-1, 2-dimethylcyclopentane-1, 2-diol, promoted by the gaseous Bronsted acids D3+, CH5+/C2H5+, and i-C4H9+, was studied by mass …
Number of citations: 8 pubs.acs.org
GS Hammond, CH Collins - Journal of the American Chemical …, 1960 - ACS Publications
Addition of hydrogen chloride to 1, 2-dimethylcyclopentene gives predominantly (perhaps exclusively)¿ raws-1, 2-dimethyl-cyclopentyl chloride. The product isomerizes, even in …
Number of citations: 26 pubs.acs.org
S Siegel, B Dmuchovsky - Journal of the American Chemical …, 1964 - ACS Publications
The stereochemistry of hydrogenation of cycloalkenes upon noble metals providescriteria for identifying the product-controlling surface reactions. To define better the geometries of …
Number of citations: 33 pubs.acs.org
JE Swartz, E Kariv-Miller, SJ Harrold - Journal of the American …, 1989 - ACS Publications
Electrochemical reductive cyclization of 6-hepten-2-one can be effected by homogeneous redox catalysts. Effective catalysts include biphenyl, 2-methoxybiphenyl, naphthalene, and …
Number of citations: 17 pubs.acs.org
HC Brown, GJ Lynch, WJ Hammar… - The Journal of Organic …, 1979 - ACS Publications
Solvomercuration-demercuration. 7. Regio- and stereochemistry of the oxymercuration-demercuration of alkyl-substituted cyclohexe Page 1 1910 J. Org. Chem., Vol. No. Brown et al. …
Number of citations: 16 pubs.acs.org
M Yoshida, S Nagayama, M Minabe… - The Journal of Organic …, 1979 - ACS Publications
Nitration ofAH-Cyclopenta [de/] phenanthrene J. Org. Chem., Vol. 44, No. 12, 1979 1915 56846-14-1; fran, s-3, ira ns-4-dimethylcyclopentanol, 26704-31-4; a:?-3, cis-4-…
Number of citations: 24 pubs.acs.org
PB Lawin, AC Hutson, E Kariv-Miller - The Journal of Organic …, 1989 - ACS Publications
Reduction of several organic compounds at Pb cathodes was studied and the use of dimethylpyrrolidinium (DMP+) as a mediator for such reactions was evaluated. Following previous …
Number of citations: 19 pubs.acs.org
ME Crestoni, S Fornarini, M Lentini… - The Journal of Physical …, 1996 - ACS Publications
The gas-phase hydride transfer from the title compound to several ionic acceptors GA + = CH 5 + , C 2 H 5 + , s-C 3 H 7 + , and t-C 4 H 9 + was studied by mass spectrometric and …
Number of citations: 18 pubs.acs.org
CF Wilcox, ME Mesirov - Journal of the American Chemical …, 1962 - ACS Publications
Dimethylcyclobutylcarbinyl^-nitrobenzoate was solvolyzed in 60 and 70% aqueous acetone at 100.0 and the driving force forring expansion calculated to be 2.0 kcal./mole. The driving …
Number of citations: 11 pubs.acs.org
LW Trevoy, WG Brown - Journal of the American Chemical …, 1949 - ACS Publications
With few exceptions the known reactions of lithium aluminum hydride with organic com-pounds consist essentially of the displacement of a strongly electronegative element (oxygen, …
Number of citations: 237 pubs.acs.org

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